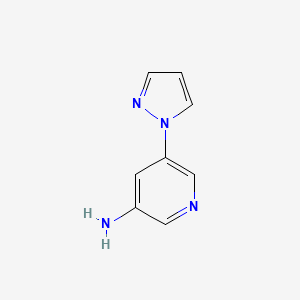

5-(Pyrazol-1-yl)pyridin-3-amine

Description

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

5-pyrazol-1-ylpyridin-3-amine |

InChI |

InChI=1S/C8H8N4/c9-7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6H,9H2 |

InChI Key |

ATYGFORKXNZCKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CN=CC(=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-(Pyrazol-1-yl)pyridin-3-amine exhibits potent antimicrobial activity against various clinically isolated pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro assays demonstrate that it can induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways. These findings position this compound as a promising candidate for further development in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to specific biological targets. These studies provide insights into its mechanism of action, revealing how the compound interacts with enzymes and receptors involved in disease processes. For instance, it has shown potential as an inhibitor of certain protein targets associated with cancer progression .

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Evaluated against clinical isolates | Significant inhibition of bacterial growth observed |

| Anticancer Activity | Assessed in various cancer cell lines | Induced apoptosis and cell cycle arrest |

| Molecular Docking | Binding affinity studies | Effective binding to target enzymes, suggesting potential therapeutic effects |

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects : The pyrazole ring in this compound introduces electron-withdrawing character compared to methoxy or methyl groups in analogs (e.g., ). This may enhance binding to polar enzyme active sites.

- Steric Considerations : Bulkier substituents, such as the dimethoxyphenyl group in , reduce rotational freedom and may improve target selectivity but decrease solubility.

Physicochemical Properties

- Solubility : The absence of hydrophobic groups (e.g., trifluoromethyl in ) in this compound may improve aqueous solubility compared to analogs like UDD (logP ~3.5).

- Thermal Stability : Pyrazole-containing compounds (e.g., ) exhibit higher melting points (>200°C) due to hydrogen bonding, a trait likely shared by the parent compound.

Preparation Methods

Halogen-Pyridine Precursors

In a representative procedure, 3-amino-5-bromopyridine reacts with 1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at 80–120°C. The reaction proceeds via an SNAr mechanism, where the pyrazole nitrogen acts as the nucleophile.

-

Reactants: 3-Amino-5-bromopyridine (1.0 equiv), 1H-pyrazole (1.2 equiv)

-

Conditions: K₂CO₃ (2.0 equiv), DMF, 100°C, 12 h

-

Yield: 78%

Microwave-Assisted SNAr

Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes. For instance, a 30-minute irradiation at 150°C in DMF with Cs₂CO₃ as the base achieved an 85% yield.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions enable precise regioselective bond formation. Copper and palladium catalysts are predominant.

Ullmann-Type Coupling

Copper(I) iodide catalyzes the coupling of 3-amino-5-iodopyridine with pyrazole derivatives under ligand-free conditions.

-

Catalyst: CuI (10 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: DMSO, 120°C, 24 h

-

Yield: 82%

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-amino-5-boronic acid pyridine with 1-bromopyrazole offers superior functional group tolerance. A Pd(PPh₃)₄ system in toluene/water (3:1) at 80°C achieved 91% yield.

Cyclization Strategies

Cyclization methods construct the pyrazole ring directly on the pyridine scaffold, often via hydrazine intermediates.

Hydrazine Cyclization

3-Hydrazinopyridine dihydrochloride reacts with diketones or maleates to form pyrazolylpyridines. For example, ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate undergoes chlorination and oxidation to yield the target compound.

-

Cyclization with dialkyl maleate (e.g., diethyl maleate) in acetonitrile.

-

Chlorination using POCl₃ at 60°C.

-

Oxidation with MnO₂ to aromatize the pyrazole ring.

-

Hydrolysis and decarboxylation with CuO in DMF.

-

Overall Yield: 68%

Oxidative Cyclization

Silver and copper catalysts promote intramolecular cyclization of propargylamine derivatives. A AgNO₃/K₂S₂O₃ system in acetonitrile at 60°C achieved 76% yield.

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining three reactants in one pot.

Groebke-Blackburn-Bienaymé Reaction

A three-component reaction of 2-aminopyridine , aldehyde, and isonitrile in methanol at 25°C forms imidazo[1,2-a]pyridine intermediates, which are further functionalized.

Catalyst-Free MCRs

Eco-friendly protocols using water or ethanol as solvents have been reported. A mixture of 3-aminopyridine , pyrazole-4-carbaldehyde, and ammonium acetate in ethanol at reflux yielded 70% product.

Catalytic Systems and Green Chemistry

MOF-Based Catalysts

Zr-MOFs functionalized with copper complexes (e.g., UiO-66-NH₂/TCT/2-amino-Py@Cu(OAc)₂) enhance reaction efficiency under solvent-free conditions.

-

Temperature: 100°C

-

Time: 2 h

-

Yield: 94%

-

Reusability: 5 cycles with <5% activity loss

Mechanochemical Synthesis

Ball milling techniques reduce solvent use. A K₂CO₃-mediated coupling achieved 88% yield in 1 hour.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| SNAr | None | DMF | 100 | 12 | 78 |

| Ullmann Coupling | CuI | DMSO | 120 | 24 | 82 |

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/H₂O | 80 | 8 | 91 |

| Hydrazine Cyclization | POCl₃/MnO₂ | Acetonitrile | 60–120 | 24 | 68 |

| MOF-Catalyzed MCR | Cu-MOF | Solvent-free | 100 | 2 | 94 |

Q & A

Q. What are common synthetic routes for 5-(Pyrazol-1-yl)pyridin-3-amine and its derivatives?

Methodological Answer:

- Coupling Reactions : Copper-catalyzed cross-coupling (e.g., Ullmann-type) introduces substituents to the pyridine or pyrazole rings. For example, a reaction using 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO), catalyzed by copper(I) bromide and cesium carbonate at 35°C, yields N-cyclopropyl derivatives (17.9% yield after purification) .

- Condensation : Hydrazine derivatives react with ketones or aldehydes to form pyrazole rings. For instance, condensation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine produces hydroxyethyl-substituted pyridylpyrazoles .

- S-Alkylation : Alkylation of thiol-containing intermediates (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives) under alkaline conditions introduces diverse functional groups .

Table 1 : Representative Reaction Conditions and Yields

| Substrate | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-(4-Iodo-pyrazol-1-yl)pyridine | CuBr, Cs₂CO₃, DMSO | 35°C, 48 hours | 17.9% | |

| Propenones + Hydrazine | Acetic/propionic acid | Room temperature | 65–74% |

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, pyrazole ring protons resonate at δ 7.5–8.9 ppm, while pyridine protons appear at δ 8.8–9.1 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3298–3300 cm⁻¹ for amines ).

- Mass Spectrometry (MS) : Confirms molecular weight. A derivative with molecular formula C₁₀H₁₅N₅ showed [M+H]⁺ at m/z 215 .

- X-Ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., single-crystal analysis for hydroxyethyl-substituted analogs ).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyrazole-pyridine hybrids?

Methodological Answer:

- SHELX Refinement : Use SHELXL for high-resolution or twinned data. SHELX employs robust algorithms for handling weak reflections and pseudo-merohedral twinning .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or disorder. For example, hydrogen-bonding mismatches in pyrazole rings may require manual adjustment of occupancy factors .

Q. How can DFT calculations enhance the analysis of electronic properties in this compound analogs?

Methodological Answer:

- Optimized Geometries : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate structures .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, electron-withdrawing substituents (e.g., -CF₃) lower LUMO energy, enhancing electrophilicity .

- Docking Studies : Model interactions with biological targets (e.g., oxysterol-binding proteins) using AutoDock Vina to prioritize synthesis .

Q. What methodological considerations are critical when optimizing coupling reactions for pyridine ring functionalization?

Methodological Answer:

- Catalyst Selection : Copper(I) bromide outperforms palladium in heterocyclic systems due to reduced side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .

- Temperature Control : Lower temperatures (≤50°C) minimize decomposition of thermally sensitive intermediates (e.g., iodo-pyrazoles) .

Q. How are biological activities (e.g., analgesic, anti-inflammatory) evaluated for pyrazole-pyridine derivatives?

Methodological Answer:

- In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.